molecular formula C20H24N2O2 B4426294 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine

1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4426294
M. Wt: 324.4 g/mol
InChI Key: VBEJSRXURYKTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, also known as p-MPP, is a synthetic compound that belongs to the family of piperazines. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine is primarily mediated through its interaction with the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and other physiological processes. P-MPP acts as a potent agonist of this receptor, which results in the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
P-MPP has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to induce a dose-dependent reduction in locomotor activity, which is consistent with its anxiolytic and sedative effects. P-MPP has also been shown to produce a dose-dependent increase in serotonin levels in the brain, which is consistent with its role as a 5-HT1A receptor agonist.

Advantages and Limitations for Lab Experiments

P-MPP has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid unwanted side effects.

Future Directions

There are several future directions for research on 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine, including the development of more selective and potent analogs for use in basic and clinical research. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various fields. Finally, the development of new methods for the synthesis and purification of this compound may lead to more efficient and cost-effective production of this valuable research tool.

Scientific Research Applications

P-MPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, 1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine has been shown to act as a potent and selective serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of anxiety, depression, and other psychiatric disorders. In oncology, this compound has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJSRXURYKTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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